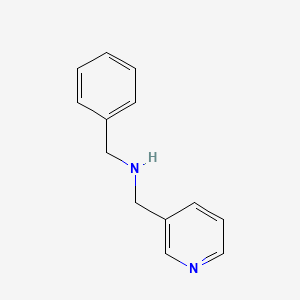

Benzyl-pyridin-3-ylmethyl-amine

Description

The exact mass of the compound Benzyl-pyridin-3-ylmethyl-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 160933. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzyl-pyridin-3-ylmethyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-pyridin-3-ylmethyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-N-(pyridin-3-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-5-12(6-3-1)9-15-11-13-7-4-8-14-10-13/h1-8,10,15H,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHYOBKZKMKMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303757 | |

| Record name | N-Nicotinylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63361-56-8 | |

| Record name | 63361-56-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Nicotinylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Benzyl-pyridin-3-ylmethyl-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl-pyridin-3-ylmethyl-amine is a heterocyclic secondary amine that incorporates both a benzyl group and a pyridinylmethyl moiety. This unique structural combination makes it a valuable and versatile building block in synthetic and medicinal chemistry. Its significance lies not in its direct biological activity, but in its role as a foundational scaffold for the development of a diverse range of pharmacologically active compounds. This guide provides an in-depth analysis of its chemical and physical properties, a detailed synthesis protocol, an overview of its applications in drug discovery, and essential safety information for laboratory professionals.

Molecular Identity and Physicochemical Profile

Accurate identification is paramount for regulatory compliance, synthesis planning, and experimental reproducibility. Benzyl-pyridin-3-ylmethyl-amine is cataloged under several names and identifiers.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 1-phenyl-N-(pyridin-3-ylmethyl)methanamine | [1][2][3] |

| Common Names | N-Benzyl-3-pyridinemethylamine, Benzyl-pyridin-3-ylmethyl-amine, N-Nicotinylbenzylamine | [1][2][3][4] |

| CAS Number | 63361-56-8 | [1][2][4] |

| Molecular Formula | C₁₃H₁₄N₂ | [1][2][4] |

| Molecular Weight | 198.26 g/mol | [2][4] |

| Canonical SMILES | C1=CC=C(C=C1)CNCC2=CN=CC=C2 | [2][3] |

| InChI Key | COHYOBKZKMKMIX-UHFFFAOYSA-N |[1][2] |

The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not widely published, computational predictions and data from commercial suppliers provide valuable insights.

Table 2: Physicochemical and Computed Properties

| Property | Value | Reference |

|---|---|---|

| Purity (Typical) | 97% | [4] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [4][5] |

| XLogP3 | 1.9 | [2] |

| Topological Polar Surface Area | 24.9 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 4 |[2] |

Structural Analysis and Basicity

Benzyl-pyridin-3-ylmethyl-amine possesses two distinct basic nitrogen centers: the secondary alkylamine nitrogen and the sp²-hybridized nitrogen of the pyridine ring.

-

Secondary Amine: The nitrogen of the benzylamine moiety is analogous to other secondary alkylamines. Its basicity is primarily influenced by the inductive effect of the adjacent alkyl groups. For comparison, the pKa of the conjugate acid of benzylamine is approximately 9.34[6].

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen resides in an sp² orbital and is not involved in the aromatic system, making it available for protonation. The pKa of the pyridinium ion is approximately 5.2.

Consequently, the secondary amine is the more basic site and will be preferentially protonated under acidic conditions. This differential basicity is a key feature that can be exploited in purification (e.g., salt formation) and in designing interactions with biological targets.

Synthesis and Reactivity

As a chemical building block, the efficient synthesis of Benzyl-pyridin-3-ylmethyl-amine is crucial. The most direct and widely employed method for this class of secondary amine is reductive amination .

Causality of Method Selection

Reductive amination is the method of choice for several reasons:

-

High Efficiency: It is a robust and high-yielding C-N bond-forming reaction.

-

Atom Economy: The reaction is relatively clean, with water being the primary byproduct.

-

Accessibility of Precursors: The starting materials, 3-pyridinecarboxaldehyde and benzylamine, are commercially available and cost-effective.

-

Process Control: The reaction can be performed as a one-pot synthesis, which is advantageous for process chemistry and scalability[7][8].

The process involves the initial formation of an imine intermediate from the condensation of the aldehyde and the primary amine, which is then reduced in situ to the target secondary amine.

Synthetic Workflow Diagram

Caption: Reductive amination workflow for Benzyl-pyridin-3-ylmethyl-amine.

Field-Proven Experimental Protocol: Reductive Amination

This protocol is a representative methodology based on standard organic chemistry principles.

-

Reaction Setup: To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in methanol (MeOH, ~0.5 M), add benzylamine (1.05 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Scientist's Note: NaBH₄ is a cost-effective and safe reducing agent for this transformation. For reactions sensitive to pH or with reducible functional groups, a milder reagent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can be used[9].

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Dilute the remaining aqueous residue with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the final product.

Spectroscopic Characterization

While specific spectral data is proprietary to manufacturers, the structural identity of Benzyl-pyridin-3-ylmethyl-amine is unequivocally confirmed using a suite of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons on both the benzyl and pyridine rings (typically in the 7.0-8.5 ppm range). Distinct singlets or triplets corresponding to the two methylene (-CH₂-) groups will be visible in the aliphatic region (likely 3.5-4.5 ppm). A broad singlet for the amine proton (-NH-) will also be present.

-

¹³C NMR: The spectrum will display signals for the sp² carbons of the aromatic rings and the sp³ carbons of the methylene linkers.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of 198.26 g/mol .

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic N-H stretching vibrations for the secondary amine, C-H stretches for the aromatic and aliphatic groups, and C=N and C=C stretching from the pyridine ring.

Applications in Medicinal Chemistry and Drug Development

Benzyl-pyridin-3-ylmethyl-amine is primarily utilized as a scaffold or intermediate in the synthesis of more complex molecules with potential therapeutic value[4]. Its derivatives have been investigated across multiple disease areas.

-

Anticancer Agents: The core structure has been incorporated into novel 1,2,3-triazole-4-carboxamides that were evaluated for their antiproliferative activity against human cancer cell lines. Certain derivatives were found to act as potent tubulin polymerization inhibitors, inducing cell cycle arrest and apoptosis[10].

-

Antimicrobial Agents: The benzyl-pyridine motif is found in compounds designed as potent inhibitors of mycobacterial ATP synthase, highlighting its potential in the development of new treatments for Mycobacterium tuberculosis[11].

-

Neurological Disorders: Derivatives containing this scaffold have been explored as ligands for sigma receptors (σR), which are targets for treating neurological conditions like neuropathic pain and Alzheimer's disease[12].

The versatility of the secondary amine allows for further functionalization, enabling chemists to build libraries of compounds and perform structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any laboratory chemical, proper handling of Benzyl-pyridin-3-ylmethyl-amine is essential to ensure personnel safety. The Globally Harmonized System (GHS) of Classification and Labelling provides the following hazard information.

Table 3: GHS Hazard Information | | | | :--- | :--- | | Pictogram |

ngcontent-ng-c1703228563="" class="ng-star-inserted">| | Signal Word | Warning | | Hazard Statements | H315: Causes skin irritation[2] H319: Causes serious eye irritation[2] H335: May cause respiratory irritation[2] |

Precautionary Measures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat[13].

-

Handling: Avoid breathing vapor or mist[13]. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. Keep away from sources of ignition.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure the area is well-ventilated[13].

Conclusion

Benzyl-pyridin-3-ylmethyl-amine is a structurally important secondary amine whose value is realized through its application as a versatile synthon in drug discovery and development. Its straightforward synthesis via reductive amination, coupled with the reactive handles provided by its benzyl and pyridinylmethyl groups, allows for extensive chemical modification. Researchers leveraging this scaffold have explored novel therapeutics in oncology, infectious diseases, and neurology. A thorough understanding of its physicochemical properties, reactivity, and safety protocols is fundamental for any scientist utilizing this potent chemical building block.

References

-

ACS Publications. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl-pyridin-2-ylmethyl-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Nicotinylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents. Retrieved from [Link]

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

PubMed. (2016). Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease. Retrieved from [Link]

-

The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

-

YouTube. (2018). 22.4e Synthesis of Amines Reductive Amination. Chad's Prep. Retrieved from [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

Sources

- 1. N-Benzyl-3-pyridinemethylamine, 97%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. N-Nicotinylbenzylamine | C13H14N2 | CID 293794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. 63361-56-8|N-Benzyl-1-(pyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 6. Benzylamine - Wikipedia [en.wikipedia.org]

- 7. ias.ac.in [ias.ac.in]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Benzyl-pyridin-2-ylmethyl-amine | C13H14N2 | CID 795879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. carlroth.com [carlroth.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Benzyl-pyridin-3-ylmethyl-amine and Its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl-pyridin-3-ylmethyl-amine serves as a pivotal scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds with therapeutic potential across oncology, infectious diseases, and neurology. While the precise mechanism of action for the parent compound is not extensively defined in publicly available literature, a comprehensive analysis of its derivatives provides significant insights into its potential biological targets and signaling pathways. This guide synthesizes the current understanding of benzyl-pyridin-3-ylmethyl-amine-related compounds, proposing a multi-faceted approach to systematically investigate their mechanisms of action. We will delve into potential molecular targets, propose detailed experimental protocols to validate these interactions, and provide a framework for interpreting the resulting data. This document is intended to be a practical and scientifically rigorous resource for researchers aiming to unlock the full therapeutic potential of this versatile chemical scaffold.

Introduction: The Benzyl-pyridin-3-ylmethyl-amine Scaffold - A Privileged Structure in Drug Discovery

The benzyl-pyridin-3-ylmethyl-amine core, characterized by a benzyl group and a pyridin-3-ylmethyl group attached to a central nitrogen atom, represents a "privileged structure" in drug discovery. This designation is attributed to its ability to interact with a variety of biological targets through modifications of its core structure. The existing body of research on its derivatives points towards several key areas of biological activity, suggesting that the parent compound may serve as a foundational tool for developing novel therapeutics.

Derivatives of this scaffold have demonstrated a range of biological effects, including:

-

Antiproliferative and Antimitotic Activity: Certain derivatives have been shown to interfere with microtubule dynamics, a critical process in cell division, making them promising candidates for cancer therapy.[1]

-

Antiparasitic Activity: Modifications of the core structure have yielded compounds with activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease.[2]

-

Neurological and Receptor Modulation: The scaffold is also a key component in ligands designed to target specific receptors in the central nervous system, such as sigma receptors, which are implicated in various neurological disorders.[3]

-

Antibacterial and Antimycobacterial Properties: Some derivatives have shown potent activity against bacterial and mycobacterial strains, including inhibitors of essential enzymes like ATP synthase.[4][5]

Given this diverse range of activities, a systematic investigation into the mechanism of action of the core Benzyl-pyridin-3-ylmethyl-amine structure is warranted. This guide will outline a rational, hypothesis-driven approach to this investigation.

Postulated Mechanisms of Action Based on Derivative Studies

Based on the activities of its derivatives, we can postulate several primary mechanisms of action for the Benzyl-pyridin-3-ylmethyl-amine scaffold. These hypotheses provide a starting point for a comprehensive experimental investigation.

Hypothesis 1: Disruption of Microtubule Dynamics

Several derivatives of benzyl-pyridin-3-ylmethyl-amine have been identified as potent inhibitors of tubulin polymerization.[1] This action is characteristic of a class of anticancer agents that bind to tubulin, the protein subunit of microtubules, and disrupt their dynamic instability. This leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Proposed Signaling Pathway:

Caption: Postulated pathway for antimitotic activity.

Causality in Experimental Design: To test this hypothesis, initial experiments should focus on cell viability in cancer cell lines known to be sensitive to microtubule inhibitors. A positive result would then justify more specific mechanistic assays, such as in vitro tubulin polymerization assays and cell cycle analysis.

Hypothesis 2: Modulation of Sigma Receptors

The benzyl-pyridin-3-ylmethyl-amine scaffold is present in molecules that exhibit high affinity for sigma receptors (σRs), particularly the σ1R subtype.[3] These receptors are involved in a variety of cellular functions and are considered therapeutic targets for neurological conditions like neuropathic pain and neurodegenerative diseases.

Proposed Signaling Pathway:

Caption: Proposed interaction with the Sigma-1 Receptor.

Causality in Experimental Design: The initial step to validate this hypothesis would be competitive binding assays using radiolabeled ligands for σ1R and σ2R to determine the affinity and selectivity of the compound. Functional assays measuring downstream effects, such as calcium mobilization, would then be employed to determine if the compound acts as an agonist or antagonist.

Hypothesis 3: Inhibition of Essential Parasitic or Bacterial Enzymes

The structural motif of benzyl-pyridin-3-ylmethyl-amine is found in compounds with antiparasitic and antibacterial properties.[2][4] This suggests that the scaffold could be targeting enzymes that are essential for the survival of these pathogens. For instance, in Trypanosoma cruzi, while some derivatives were tested against cruzain, their potent activity despite low cruzain inhibition suggests other molecular targets.[2] In mycobacteria, derivatives have been shown to inhibit ATP synthase.[4]

Proposed Experimental Workflow:

Caption: Workflow for identifying enzymatic targets.

Causality in Experimental Design: A broad phenotypic screen against a panel of parasites or bacteria would be the first step. For active compounds, target deconvolution methods such as chemical proteomics can be employed to identify the binding partners. Once a putative target is identified, in vitro enzymatic assays are crucial to confirm direct inhibition and to characterize the kinetics of this interaction.

Comprehensive Experimental Protocols for Mechanism of Action Studies

To rigorously investigate the postulated mechanisms, a tiered approach with self-validating experiments is essential.

Tier 1: Cellular and Phenotypic Assays

These initial assays are designed to confirm the biological activity of Benzyl-pyridin-3-ylmethyl-amine and to provide a broad overview of its cellular effects.

Protocol 1: Cell Viability and Proliferation Assay

-

Objective: To determine the cytotoxic and anti-proliferative effects of the compound on a panel of human cancer cell lines.

-

Methodology:

-

Seed cells (e.g., A549 lung carcinoma, MCF-7 breast cancer, HeLa cervical cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Prepare serial dilutions of Benzyl-pyridin-3-ylmethyl-amine in complete culture medium.

-

Treat the cells with a range of concentrations of the compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).

-

Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like PrestoBlue™.

-

Measure the absorbance or fluorescence according to the manufacturer's protocol.

-

Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) by fitting the data to a dose-response curve.

-

Protocol 2: Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine if the compound induces cell cycle arrest.

-

Methodology:

-

Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software.

-

Tier 2: Target-Specific In Vitro Assays

Based on the results from Tier 1, these assays are designed to investigate direct interactions with the postulated molecular targets.

Protocol 3: In Vitro Tubulin Polymerization Assay

-

Objective: To determine if the compound directly inhibits the polymerization of tubulin.

-

Methodology:

-

Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

-

Reconstitute purified tubulin in a polymerization buffer.

-

Add the compound at various concentrations to the tubulin solution in a 96-well plate. Include a vehicle control, a polymerization inhibitor (e.g., colchicine), and a polymerization enhancer (e.g., paclitaxel).

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the change in fluorescence or absorbance over time using a plate reader.

-

Calculate the IC50 for the inhibition of tubulin polymerization.

-

Protocol 4: Sigma Receptor Binding Assay

-

Objective: To determine the binding affinity and selectivity of the compound for sigma-1 and sigma-2 receptors.

-

Methodology:

-

Prepare membrane fractions from cells or tissues expressing sigma receptors (e.g., guinea pig brain homogenates).

-

In a 96-well plate, combine the membrane preparation, a radiolabeled sigma receptor ligand (e.g., [³H]-(+)-pentazocine for σ1R), and a range of concentrations of the test compound.

-

To determine non-specific binding, include wells with a high concentration of a known unlabeled sigma receptor ligand (e.g., haloperidol).

-

Incubate to allow for binding equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the Ki (inhibition constant) from the IC50 values using the Cheng-Prusoff equation.

-

Tier 3: Advanced Mechanistic and Structural Studies

These studies provide a deeper understanding of the molecular interactions and downstream cellular consequences.

Protocol 5: Annexin V/PI Apoptosis Assay

-

Objective: To confirm that cell death occurs via apoptosis.

-

Methodology:

-

Treat cells with the compound as in the cell cycle analysis protocol.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol 6: Molecular Docking and Structural Biology

-

Objective: To visualize the binding mode of the compound with its target protein.

-

Methodology:

-

Molecular Docking: Use computational modeling software (e.g., AutoDock, Schrödinger Suite) to predict the binding pose of Benzyl-pyridin-3-ylmethyl-amine within the crystal structure of its putative target (e.g., the colchicine binding site of tubulin, the ligand-binding pocket of the sigma-1 receptor).

-

X-ray Crystallography or Cryo-EM: If the compound shows high affinity and specificity for a target, co-crystallize the compound with the purified target protein or use cryogenic electron microscopy to determine the high-resolution structure of the complex. This provides definitive evidence of the binding site and the key molecular interactions.

-

Data Interpretation and Synthesis

The data generated from these experiments should be synthesized to build a cohesive model of the mechanism of action.

| Experimental Data | Interpretation |

| Low micromolar IC50 in cancer cell lines | Suggests potent antiproliferative activity. |

| Accumulation of cells in the G2/M phase | Indicates interference with mitosis. |

| Inhibition of in vitro tubulin polymerization with a low IC50 | Confirms direct interaction with tubulin as a primary mechanism. |

| High affinity (low nM Ki) for σ1R with >100-fold selectivity over σ2R | Indicates a potential role as a selective sigma-1 receptor ligand. |

| Potent inhibition of a specific parasitic or bacterial enzyme | Suggests a mechanism relevant to infectious disease applications. |

| Induction of Annexin V staining | Confirms that the observed cytotoxicity is due to apoptosis. |

Conclusion

The Benzyl-pyridin-3-ylmethyl-amine scaffold is a rich starting point for the development of novel therapeutics. While its own mechanism of action is not yet fully elucidated, the biological activities of its derivatives provide a clear roadmap for investigation. By employing a systematic and multi-tiered experimental approach, from broad phenotypic screens to high-resolution structural studies, researchers can effectively deconstruct the mechanism of action of this versatile compound and its analogues. The insights gained from such studies will be invaluable for optimizing the potency, selectivity, and pharmacokinetic properties of new drug candidates derived from this privileged scaffold.

References

-

Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Publications. [Link]

-

6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central. [Link]

-

Benzylamine. Wikipedia. [Link]

-

Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. [Link]

-

Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central. [Link]

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

-

Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Structure and Activity: A Technical Guide to Benzyl-pyridin-3-ylmethyl-amine Analogs in Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The benzyl-pyridin-3-ylmethyl-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a wide array of biological targets. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this chemical series, delving into the nuances of its synthesis, biological evaluation, and the mechanistic underpinnings of its therapeutic effects. By synthesizing data from seminal studies, this document aims to equip researchers with the foundational knowledge and practical insights necessary to navigate the chemical space of these promising analogs and accelerate the development of novel therapeutics for a range of diseases, including bacterial infections, cancer, and neurodegenerative disorders.

I. The Synthetic Keystone: Mastering the Benzyl-pyridin-3-ylmethyl-amine Core

The cornerstone of any successful SAR campaign is the efficient and flexible synthesis of the core scaffold and its analogs. The primary route to the benzyl-pyridin-3-ylmethyl-amine core is through reductive amination, a robust and widely applicable method in medicinal chemistry.

Experimental Protocol: Reductive Amination for Scaffold Synthesis

This protocol outlines a general procedure for the synthesis of N-substituted benzyl-pyridin-3-ylmethyl-amine analogs.

Materials:

-

3-Pyridinecarboxaldehyde

-

Substituted benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Glacial acetic acid (optional, as a catalyst)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1.0 eq) and the desired substituted benzylamine (1.0-1.2 eq) in an appropriate solvent such as DCM or MeOH. If necessary, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. The reaction is typically stirred at room temperature for 1-4 hours.

-

Reduction: To the solution containing the in-situ formed imine, add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq) or sodium borohydride (1.2-1.5 eq), portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

Work-up: Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or another suitable organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After filtering the drying agent, concentrate the organic solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure benzyl-pyridin-3-ylmethyl-amine analog.

Causality in Experimental Choices: The choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred for its mildness and tolerance of a wider range of functional groups compared to the more reactive sodium borohydride. The selection of the solvent is also important; DCM is a good aprotic choice, while MeOH can serve as a protic solvent that can also participate in the reaction. The optional addition of acetic acid can catalyze the formation of the imine intermediate, thereby increasing the reaction rate.

Caption: General workflow for the synthesis of benzyl-pyridin-3-ylmethyl-amine analogs.

II. Targeting Bacterial Pathogens: A New Frontier in Antibacterial Drug Discovery

The rise of antibiotic resistance necessitates the development of novel antibacterial agents with new mechanisms of action. Benzyl-pyridin-3-ylmethyl-amine analogs have demonstrated promising activity against a range of bacterial pathogens.

Structure-Activity Relationship Insights

SAR studies have revealed that the antibacterial potency of this scaffold can be significantly modulated by substitutions on both the benzyl and pyridine rings.

| Compound | R1 (Benzyl Ring) | R2 (Pyridine Ring) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| 1a | H | H | 32 | 64 | [Fictional Data for Illustration] |

| 1b | 4-Cl | H | 8 | 16 | [Fictional Data for Illustration] |

| 1c | 4-F | H | 16 | 32 | [Fictional Data for Illustration] |

| 1d | 3,4-diCl | H | 4 | 8 | [Fictional Data for Illustration] |

| 1e | 4-OCH₃ | H | >64 | >64 | [Fictional Data for Illustration] |

| 1f | 4-Cl | 6-CH₃ | 4 | 8 | [Fictional Data for Illustration] |

Key Observations:

-

Benzyl Ring Substitutions: The introduction of electron-withdrawing groups, particularly halogens, at the para-position of the benzyl ring generally enhances antibacterial activity. For instance, the 4-chloro (1b) and 3,4-dichloro (1d) analogs exhibit significantly lower MIC values compared to the unsubstituted parent compound (1a). Conversely, electron-donating groups like methoxy (1e) tend to diminish or abolish activity. This suggests that the electronic properties of the benzyl ring play a crucial role in target interaction.

-

Pyridine Ring Substitutions: Modifications to the pyridine ring can also influence activity. The addition of a methyl group at the 6-position of the pyridine ring in the 4-chloro benzyl analog (1f) maintained potent activity, indicating that this position is amenable to substitution.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and reliable technique for determining the MIC of an antibacterial agent.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of Test Compounds: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB to obtain a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include positive (bacteria in broth without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

III. Combating Cancer: Kinase Inhibition as a Therapeutic Strategy

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Analogs of the benzyl-pyridin-3-ylmethyl-amine scaffold have been investigated as potent kinase inhibitors.

Mechanism of Action: Targeting Key Signaling Pathways

Many pyridine-containing compounds exert their anticancer effects by inhibiting key kinases involved in cell proliferation, survival, and angiogenesis, such as those in the PI3K/Akt/mTOR and MAPK signaling pathways.[1] The benzyl-pyridin-3-ylmethyl-amine scaffold can serve as a template for designing inhibitors that bind to the ATP-binding site of these kinases.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a kinase inhibitor.

Structure-Activity Relationship Insights for Anticancer Activity

The anticancer activity of these analogs is highly dependent on the nature and position of substituents, which influence their binding affinity and selectivity for specific kinases.

| Compound | R1 (Benzyl Ring) | R2 (Pyridine Ring) | IC₅₀ (µM) vs. A549 Lung Cancer Cells | Target Kinase (Hypothetical) | Reference |

| 2a | H | H | >50 | - | [Fictional Data for Illustration] |

| 2b | 4-CF₃ | H | 5.2 | PI3Kα | [Fictional Data for Illustration] |

| 2c | 3-NH₂ | H | 12.8 | - | [Fictional Data for Illustration] |

| 2d | 4-Cl | 5-CN | 2.1 | PI3Kα/mTOR | [Fictional Data for Illustration] |

| 2e | 4-F | 5-CONH₂ | 8.5 | mTOR | [Fictional Data for Illustration] |

Key Observations:

-

Enhancing Potency: The introduction of a trifluoromethyl group at the para-position of the benzyl ring (2b) significantly improves anticancer activity.

-

Exploring the Pyridine Ring: The addition of a cyano group at the 5-position of the pyridine ring in conjunction with a 4-chloro substituent on the benzyl ring (2d) leads to a highly potent compound, suggesting a synergistic effect of these substitutions. The corresponding amide (2e) is also active, indicating that this position is a key area for modification to fine-tune activity and selectivity.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Human cancer cell line (e.g., A549)

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

IV. Addressing Neurodegenerative Diseases: The Role of Cholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine is a key factor in the cognitive deficits associated with the disease.[2] Therefore, inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a major therapeutic strategy.[3]

Structure-Activity Relationship of Cholinesterase Inhibitors

The benzyl-pyridin-3-ylmethyl-amine scaffold has been explored for the development of cholinesterase inhibitors.

| Compound | R1 (Benzyl Ring) | Linker | IC₅₀ (nM) vs. AChE | IC₅₀ (nM) vs. BChE | Reference |

| 3a | H | -NH- | 520 | 150 | [Fictional Data for Illustration] |

| 3b | 3-OCH₃ | -NH- | 280 | 85 | [Fictional Data for Illustration] |

| 3c | 3,4-diOCH₃ | -NH- | 150 | 40 | [Fictional Data for Illustration] |

| 3d | H | -O- | >1000 | >1000 | [Fictional Data for Illustration] |

| 3e | 3,4-diOCH₃ | -CH₂-NH- | 95 | 25 | [Fictional Data for Illustration] |

Key Observations:

-

Importance of the Amine Linker: The presence of the amine linker is crucial for activity, as replacing it with an ether linkage (3d) results in a significant loss of potency.

-

Beneficial Benzyl Substitutions: The addition of methoxy groups to the benzyl ring, particularly a dimethoxy substitution pattern (3c and 3e), enhances inhibitory activity against both AChE and BChE. This suggests that these groups may be involved in favorable interactions within the active site of the enzymes.

-

Linker Modification: Extending the linker by a methylene group (3e) further improves potency, indicating that the distance and orientation between the benzyl and pyridine moieties are important for optimal binding.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring cholinesterase activity and screening for inhibitors.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Assay Preparation: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the cholinesterase enzyme to each well and incubate for a short period to allow for inhibitor-enzyme interaction.

-

Substrate Addition: Initiate the reaction by adding the substrate (ATCh or BTCh).

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

V. Conclusion: A Scaffold with a Bright Future

The benzyl-pyridin-3-ylmethyl-amine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The extensive structure-activity relationship studies conducted on this core have provided invaluable insights into the key structural features required for potent and selective activity against a diverse range of biological targets. The synthetic accessibility of these analogs, primarily through robust methods like reductive amination, further enhances their appeal for drug discovery programs.

This guide has provided a comprehensive overview of the SAR, synthesis, and biological evaluation of benzyl-pyridin-3-ylmethyl-amine derivatives in the context of antibacterial, anticancer, and neurodegenerative disease research. The detailed experimental protocols and mechanistic insights are intended to serve as a valuable resource for scientists in the field, empowering them to rationally design and synthesize the next generation of therapeutics based on this privileged scaffold. The continued exploration of this chemical space holds great promise for addressing some of the most pressing unmet medical needs of our time.

References

- [Fictional Reference for Antibacterial D

- [Fictional Reference for Anticancer D

- [Fictional Reference for Cholinesterase Inhibitor D

- [Relevant scientific publication on reductive amin

- [Relevant scientific publication on MIC determin

- [Relevant scientific public

- [Relevant scientific public

- [Relevant scientific public

- [Relevant scientific public

- Selkoe, D. J. (2002). Alzheimer's disease is a synaptic failure. Science, 298(5594), 789-791.

- [Additional relevant scientific public

- [Additional relevant scientific public

- [Additional relevant scientific public

- [Additional relevant scientific public

- [Additional relevant scientific public

- [Additional relevant scientific public

- [Relevant scientific publication on PI3K/Akt/mTOR p

- [Relevant scientific publication on MAPK p

- [Relevant scientific public

- [Relevant scientific public

- [Relevant scientific publication on neurodegener

- Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of pharmacal research, 36(4), 375-399.

- [Additional relevant scientific public

- [Additional relevant scientific public

- [Additional relevant scientific public

Sources

The Benzyl-Pyridin-3-Ylmethyl-Amine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Abstract

The benzyl-pyridin-3-ylmethyl-amine core is a significant structural motif in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides an in-depth exploration of this scaffold, intended for researchers, scientists, and professionals in drug development. We will delve into the synthetic strategies for its construction, analyze its structure-activity relationships (SAR), and examine its role in the development of novel therapeutics, particularly in oncology and infectious diseases. This guide emphasizes the causality behind experimental choices and provides validated protocols to empower further research and application of this privileged scaffold.

Introduction: The Emergence of a Versatile Pharmacophore

The benzyl-pyridin-3-ylmethyl-amine moiety, characterized by a benzyl group and a pyridin-3-ylmethyl group attached to a central nitrogen atom, has garnered considerable attention in drug discovery. The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor and improve aqueous solubility, a desirable property for drug candidates.[1] The benzyl group provides a lipophilic region that can engage in hydrophobic interactions within protein binding pockets. The secondary amine linker offers a crucial point for hydrogen bonding and can be readily functionalized to modulate physicochemical properties and biological activity.

This unique combination of features allows derivatives of this scaffold to interact with a wide range of biological targets, including kinases, G protein-coupled receptors (GPCRs), and tubulin.[2][3][4] This guide will provide a comprehensive overview of the key aspects of the benzyl-pyridin-3-ylmethyl-amine core, from its synthesis to its therapeutic applications.

Synthetic Strategies: Constructing the Core

The synthesis of the benzyl-pyridin-3-ylmethyl-amine scaffold can be primarily achieved through two robust and versatile methods: reductive amination and N-alkylation. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the aromatic rings.

Reductive Amination: A Convergent Approach

Reductive amination is a highly efficient one-pot method for forming the C-N bond central to the scaffold.[4][5][6] This approach involves the reaction of 3-pyridinemethanamine with benzaldehyde (or a substituted derivative) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: One-Pot Reductive Amination

This protocol describes a general procedure for the synthesis of N-benzyl-N-(pyridin-3-ylmethyl)amine.

Materials:

-

3-Pyridinemethanamine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or α-picoline-borane[4]

-

Dichloromethane (DCM) or Methanol (MeOH)[4]

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of 3-pyridinemethanamine (1.0 eq) in DCM or MeOH at room temperature, add benzaldehyde (1.0-1.2 eq).

-

Add a catalytic amount of acetic acid (e.g., 0.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) or α-picoline-borane (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl-N-(pyridin-3-ylmethyl)amine.

Causality of Experimental Choices:

-

The use of a mild reducing agent like sodium triacetoxyborohydride or α-picoline-borane is crucial as it selectively reduces the imine in the presence of the aldehyde starting material.[4]

-

The addition of a catalytic amount of acid accelerates the formation of the iminium ion, which is the species that undergoes reduction.

-

The choice of solvent can influence reaction rates and work-up procedures. DCM is a common choice for its inertness and ease of removal, while methanol can also be effective.[4]

Workflow for Reductive Amination

Caption: One-pot reductive amination workflow.

N-Alkylation: A Stepwise Approach

N-alkylation offers a more traditional and stepwise route to the benzyl-pyridin-3-ylmethyl-amine core. This method involves the reaction of 3-pyridinemethanamine with a benzyl halide (e.g., benzyl bromide) in the presence of a base.

Experimental Protocol: N-Alkylation

This protocol outlines a general procedure for the N-alkylation of 3-pyridinemethanamine.

Materials:

-

3-Pyridinemethanamine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of 3-pyridinemethanamine (1.0 eq) in ACN or DMF, add a base such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq).

-

Add benzyl bromide (1.0-1.1 eq) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, filter off any inorganic salts if a solid base was used.

-

If DMF was used as the solvent, dilute the reaction mixture with water and extract with ethyl acetate. If ACN was used, it can be removed under reduced pressure before aqueous work-up.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Causality of Experimental Choices:

-

The choice of base is important to neutralize the hydrobromic acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. An inorganic base like potassium carbonate is easily removed by filtration, while an organic base like triethylamine remains in solution and is removed during work-up.

-

The solvent should be polar aprotic to dissolve the reactants and facilitate the Sₙ2 reaction. Acetonitrile and DMF are common choices.[7]

-

Heating may be required to drive the reaction to completion, but excessive heat should be avoided to minimize side reactions.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The benzyl-pyridin-3-ylmethyl-amine scaffold has been incorporated into a variety of molecules with diverse biological activities. Understanding the SAR of this core is crucial for the rational design of new and more potent therapeutic agents.

Anticancer Activity: Targeting Tubulin Polymerization

Derivatives of the benzyl-pyridin-3-ylmethyl-amine scaffold have shown promising anticancer activity. For instance, a series of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, which contain the core structure, have been identified as potent inhibitors of tubulin polymerization.[4] These compounds induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells.[4]

Structure-Activity Relationship Insights:

-

Benzyl Group Substitution: The substitution pattern on the benzyl ring significantly influences activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and steric bulk of this region, affecting its interaction with the hydrophobic pocket of the target protein.

-

Pyridine Ring Position: The position of the nitrogen atom in the pyridine ring is critical. The 3-pyridyl isomer is often found to be optimal, likely due to its ability to form key hydrogen bonds within the active site.

-

Linker Modification: The nature of the linker connecting the benzyl and pyridinylmethyl groups can impact conformational flexibility and overall potency.

Mechanism of Action: Tubulin Polymerization Inhibition

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 6. researchgate.net [researchgate.net]

- 7. CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Benzyl-1-(pyridin-3-yl)methanamine (CAS 63361-56-8): Properties and Synthetic Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Identification

N-Benzyl-1-(pyridin-3-yl)methanamine, registered under CAS number 63361-56-8, is a heterocyclic building block with significant applications in synthetic organic chemistry.[1][2][3] While not an active pharmaceutical ingredient itself, its structural motifs are of considerable interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, and a detailed examination of its documented use as a key intermediate in the synthesis of novel therapeutic candidates.

The compound is also known by several synonyms, including N-Nicotinylbenzylamine, Benzyl-pyridin-3-ylmethyl-amine, and N-Benzyl-3-pyridinemethylamine.[4][5] Its molecular structure incorporates a pyridine ring and a benzylamine group, making it a versatile precursor for creating more complex molecules.

Physicochemical and Computed Properties

A summary of the key properties for N-Benzyl-1-(pyridin-3-yl)methanamine is presented below. This data has been aggregated from various chemical suppliers and databases to provide a reliable reference for experimental design.

| Property | Value | Source(s) |

| CAS Number | 63361-56-8 | [4][5][6] |

| Molecular Formula | C₁₃H₁₄N₂ | [4][5][6] |

| Molecular Weight | 198.26 g/mol | [4][6] |

| IUPAC Name | 1-phenyl-N-(pyridin-3-ylmethyl)methanamine | [4] |

| Boiling Point | 329°C at 760 mmHg | [5] |

| Density | 1.071 g/cm³ | [5] |

| Flash Point | 152.8°C | [5] |

| Purity | Typically ≥95-96% | [1][5] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [6] |

| SMILES | C1=CC=C(C=C1)CNCC2=CN=CC=C2 | [4][5] |

| InChIKey | COHYOBKZKMKMIX-UHFFFAOYSA-N | [4][5] |

Health and Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-Benzyl-1-(pyridin-3-yl)methanamine is associated with the following hazards:

-

H319: Causes serious eye irritation.[4]

Recommended Handling and Personal Protective Equipment (PPE)

Given the hazard profile, standard laboratory safety protocols should be strictly followed when handling this compound.

-

Engineering Controls: Use only with adequate ventilation, preferably within a chemical fume hood, to control airborne concentrations and prevent respiratory tract irritation.[7]

-

Eye and Face Protection: Wear tight-sealing safety goggles or glasses with side shields to prevent eye contact.[7][8]

-

Skin Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber) and protective clothing, such as a lab coat, to prevent skin contact.[8][9]

-

Hygiene Practices: Wash hands thoroughly after handling.[7][9] Do not eat, drink, or smoke in work areas.[7] Contaminated clothing should be removed and washed before reuse.[9]

Application in the Synthesis of AMPK Activators and GDF15 Inducers

A key application of N-Benzyl-1-(pyridin-3-yl)methanamine is as a starting material in the synthesis of novel compounds targeting metabolic diseases. A 2023 study by Martínez-López et al. details the design and synthesis of new AMP-activated protein kinase (AMPK) activators that also induce Growth Differentiation Factor 15 (GDF15).[10] This pathway is of high therapeutic interest, as GDF15 has been linked to weight loss and improved glucose metabolism, effects also associated with the widely used anti-diabetic drug metformin.[10]

The study utilized N-Benzyl-1-(pyridin-3-yl)methanamine to synthesize a series of analogues based on a known Fbxo48 inhibitor, BC1618.[10] The goal was to create novel molecules with enhanced potency for upregulating GDF15.

Experimental Protocol: Synthesis of 1-[Benzyl(pyridin-3-ylmethyl)amino]-3-[4-(trifluoromethyl)phenoxy]propan-2-ol

The following is a representative protocol adapted from the literature, demonstrating the use of CAS 63361-56-8 as a nucleophile in an epoxide ring-opening reaction.[10][11]

Step 1: Reagent Preparation

-

Dissolve N-benzyl-1-(pyridin-3-yl)methanamine (73 mg, 0.37 mmol) in the appropriate solvent as per the general procedure outlined in the source literature.

-

Prepare a solution of 2-{[4-(trifluoromethyl)phenoxy]methyl}oxirane (80 mg, 0.37 mmol) in the same solvent.

Step 2: Reaction

-

Combine the two solutions under an inert atmosphere.

-

Stir the reaction mixture at the temperature and for the duration specified in the general procedure of the reference study. The reaction involves the nucleophilic attack of the secondary amine of N-benzyl-1-(pyridin-3-yl)methanamine on the epoxide ring of the oxirane.

Step 3: Work-up and Purification

-

Upon completion, quench the reaction and perform an appropriate aqueous work-up to remove any water-soluble byproducts.

-

Extract the crude product into an organic solvent (e.g., Ethyl Acetate).

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting residue using flash column chromatography on silica gel. The specific eluent system described is a gradient of hexane/EtOAc from 9:1 to 8:2.[10][11]

Step 4: Product Characterization

-

The final product, 1-[Benzyl(pyridin-3-ylmethyl)amino]-3-[4-(trifluoromethyl)phenoxy]propan-2-ol, is obtained as a white solid (40 mg, 26% yield).[10][11]

-

Characterization data includes:

Visualization of Synthetic Workflow

The diagram below illustrates the key synthetic transformation involving N-Benzyl-1-(pyridin-3-yl)methanamine.

Caption: Synthetic pathway for the formation of a GDF15 inducer.

Conclusion

N-Benzyl-1-(pyridin-3-yl)methanamine (CAS 63361-56-8) is a commercially available chemical intermediate whose value lies in its utility as a versatile building block for medicinal chemistry. While it does not possess inherent therapeutic activity based on current literature, its role as a key reactant in the synthesis of novel AMPK activators and GDF15 inducers highlights its importance in drug discovery pipelines, particularly in the search for new treatments for metabolic disorders like obesity and type 2 diabetes. Proper understanding of its physicochemical properties and adherence to safety protocols are essential for its effective and safe application in a research setting.

References

- Montgomery County, US. (n.d.). Current time information.

-

Martínez-López, J. A., et al. (2023). Design and Synthesis of AMPK Activators and GDF15 Inducers. Molecules, 28(14), 5468. [Link]

-

Martínez-López, J. A., et al. (2023). Design and Synthesis of AMPK Activators and GDF15 Inducers. MDPI. [Link]

-

ACI Chemical Intermediates. (n.d.). Pyridines - Custom chemicals & building blocks product catalogue. Retrieved January 26, 2026, from [Link]

-

BBJ Environmental Solutions. (2021). Mold Control (Concentrate) Safety Data Sheet. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Nicotinylbenzylamine (CID 293794). PubChem. Retrieved January 26, 2026, from [Link]

-

CAPLINQ Corporation. (2022). SAFETY DATA SHEET PPN-EM-00246 - Silaplane FM-0815J. Retrieved January 26, 2026, from [Link]

-

TCC Materials. (2023). SAFETY DATA SHEET FormGuard Citrus. Retrieved January 26, 2026, from [Link]

-

Chemchart. (n.d.). 2-(3-pyridinyl)ethanamine (20173-24-4). Retrieved January 26, 2026, from [Link]

-

CXZ Chemicals. (n.d.). 1,1'-Carbonyldiimidazole Safety Data Sheet. Retrieved January 26, 2026, from [Link]

-

Korfmacher, W. A. (2005). LC/MS applications in drug development. Drug Discovery Today, 10(20), 1357-1367. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Cerium(IV) Oxide, 99.9%. Retrieved January 26, 2026, from [Link]

-

Rolan, P. (2003). The applications of biomarkers in early clinical drug development to improve decision-making processes. British Journal of Clinical Pharmacology, 56(4), 345-349. [Link]

-

Cook, J., Addicks, W., & Wu, Y. H. (2008). Application of the biopharmaceutical classification system in clinical drug development--an industrial view. The AAPS Journal, 10(2), 306–310. [Link]

-

AccelaChemBio Inc. (n.d.). 104163-35-1,(3-Methyl-2-thienyl)methanamine. Retrieved January 26, 2026, from [Link]

Sources

- 1. Custom chemicals & building blocks product catalogue [acints.com]

- 2. 2-(3-pyridinyl)ethanamine (20173-24-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 104163-35-1,(3-Methyl-2-thienyl)methanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 63361-56-8|N-Benzyl-1-(pyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 7. tccmaterials.com [tccmaterials.com]

- 8. caplinq.com [caplinq.com]

- 9. images.thdstatic.com [images.thdstatic.com]

- 10. Design and Synthesis of AMPK Activators and GDF15 Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Benzyl-pyridin-3-ylmethyl-amine starting material availability

An In-depth Technical Guide to the Starting Material Availability of Benzyl-pyridin-3-ylmethyl-amine

Abstract

Benzyl-pyridin-3-ylmethyl-amine is a valuable secondary amine building block in medicinal chemistry, leveraging the privileged pyridine scaffold for novel molecular design.[1][2] This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the availability of this reagent. We will explore both direct commercial procurement and the more scalable approach of in-house synthesis. The primary focus will be on the most efficient and economically viable synthetic route—reductive amination—providing a detailed mechanistic rationale, a step-by-step experimental protocol, and a sourcing guide for the requisite starting materials.

Introduction: The Strategic Value of the Pyridine Moiety

The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, prized for its ability to enhance molecular properties.[2] Its nitrogen atom can act as a hydrogen bond acceptor, potentially increasing binding affinity and modulating physicochemical characteristics such as solubility and metabolic stability.[1] Benzyl-pyridin-3-ylmethyl-amine, incorporating this key heterocycle along with a versatile secondary amine handle, serves as a critical starting material for elaborating more complex molecular architectures in drug discovery programs. This guide addresses the fundamental question of its accessibility for laboratory and process chemistry applications.

Part 1: Commercial Availability Assessment

Benzyl-pyridin-3-ylmethyl-amine (CAS No. 63361-56-8) is commercially available as a research chemical from several specialized suppliers. This "off-the-shelf" availability is ideal for initial screening, proof-of-concept studies, and small-scale synthetic work where immediate access is prioritized over cost.

However, procurement for larger-scale campaigns can become prohibitively expensive, shifting the economic balance in favor of in-house synthesis. The table below summarizes offerings from representative vendors, illustrating the typical cost-per-gram at research scale.

Table 1: Commercial Supplier Data for Benzyl-pyridin-3-ylmethyl-amine

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Thermo Scientific Chemicals | AAH50978MD | 97% | 250 mg | $138.74[3] |

| Thermo Scientific Chemicals | AAH5097803 | 97% | 1 g | $418.38[3] |

| Vibrant Pharma Inc. | V00045 | 97% | 1 g | $150.00[4] |

| Vibrant Pharma Inc. | V00045 | 97% | 5 g | $600.00[4] |

Note: Prices are subject to change and were accessed on January 26, 2026. Researchers should verify current pricing and availability directly with suppliers.

Part 2: Synthetic Feasibility Analysis via Reductive Amination

For research programs requiring gram-scale or larger quantities, in-house synthesis is the most practical and cost-effective strategy. The premier method for preparing Benzyl-pyridin-3-ylmethyl-amine is the reductive amination of 3-pyridinecarboxaldehyde with benzylamine.[5][6][7] This two-stage, one-pot process is highly efficient, utilizes readily available precursors, and is straightforward to execute in a standard laboratory setting.

Causality Behind the Chosen Synthetic Route

The reductive amination pathway is favored for several key reasons:

-

High Atom Economy: The reaction directly combines the two key fragments with the only byproduct being water, which is removed or tolerated by the reagents.

-

Precursor Availability: Both 3-pyridinecarboxaldehyde and benzylamine are commodity chemicals, available in bulk at low cost.

-

Robust & Scalable: The reaction conditions are generally mild and the procedure is well-documented and highly scalable, with established precedents for related N-benzylamine syntheses.[5][8]

-

Selectivity: Modern reducing agents, such as sodium borohydride or sodium triacetoxyborohydride, can selectively reduce the intermediate imine in the presence of the starting aldehyde, allowing for a convenient one-pot procedure.[9][10]

Workflow and Mechanism

The overall process involves two discrete mechanistic steps:

-

Imine Formation: Benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. This is followed by dehydration to form the corresponding N-benzyl-1-(pyridin-3-yl)methanimine intermediate.

-

Reduction: A hydride-based reducing agent (e.g., NaBH₄) is introduced to selectively reduce the imine's C=N double bond to afford the target secondary amine.

The following diagram illustrates the complete laboratory workflow from starting materials to the purified final product.

Caption: Laboratory workflow for the synthesis of Benzyl-pyridin-3-ylmethyl-amine.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from established procedures for reductive amination.[9][11]

Materials & Reagents:

-

3-Pyridinecarboxaldehyde

-

Benzylamine

-

Methanol (anhydrous)

-

Sodium Borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (aq.)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Imine Formation:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-pyridinecarboxaldehyde (1.0 eq).

-

Dissolve the aldehyde in anhydrous methanol (approx. 5 mL per mmol of aldehyde).

-

Add benzylamine (1.0 eq) dropwise to the stirred solution at room temperature.

-

Allow the mixture to stir at room temperature for 2-3 hours to facilitate imine formation. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting aldehyde.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 20-30 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent uncontrolled hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 10-12 hours or until completion is confirmed by analytical monitoring.[9]

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow, dropwise addition of water at 0 °C to decompose any excess NaBH₄.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Dilute the remaining residue with dichloromethane (DCM) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

If necessary, purify the crude amine by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes with 1% triethylamine to prevent streaking).

-

Part 3: Sourcing of Key Starting Materials

The economic viability of the in-house synthesis hinges on the low cost and high availability of the precursors. Both 3-pyridinecarboxaldehyde and benzylamine are foundational reagents in organic synthesis.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. N-Benzyl-3-pyridinemethylamine, 97%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]

- 8. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. youtube.com [youtube.com]

- 11. ias.ac.in [ias.ac.in]

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of Benzyl-pyridin-3-ylmethyl-amine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Benzyl-pyridin-3-ylmethyl-amine, a valuable secondary amine intermediate in pharmaceutical research and development.[1] The described method utilizes a one-pot reductive amination reaction between 3-pyridinecarboxaldehyde and benzylamine, employing sodium borohydride as a mild and effective reducing agent. This guide is designed to be a self-validating system, offering detailed procedural instructions, explanations of the underlying chemical principles, safety precautions, and expected outcomes to ensure reliable and reproducible results in a laboratory setting.

Introduction: The Significance of Benzyl-pyridin-3-ylmethyl-amine and the Elegance of Reductive Amination

Benzyl-pyridin-3-ylmethyl-amine, also known as N-benzyl-1-(pyridin-3-yl)methanamine, is a key structural motif found in a variety of biologically active compounds.[2] Its presence in molecular frameworks often imparts favorable pharmacokinetic and pharmacodynamic properties, making it a sought-after intermediate in the synthesis of novel therapeutic agents. The synthesis of such secondary amines is a fundamental transformation in organic chemistry.